2-Pyrrolidone oxime is obtained through specific synthetic routes involving hydroxylamine and pyrrolidone derivatives. It falls under the classification of nitrogen-containing heterocycles, specifically within the broader category of lactams. The compound's registry number is 1120-81-6, which can be used for identification in chemical databases.
The synthesis of 2-Pyrrolidone oxime can be achieved through several methods:
The molecular structure of 2-Pyrrolidone oxime features a five-membered lactam ring with a hydroxylamine substitution at the carbon adjacent to the nitrogen atom in the ring. Key structural data include:
The compound's geometry allows for intramolecular hydrogen bonding, which can stabilize certain conformations and affect its reactivity in chemical reactions.
2-Pyrrolidone oxime participates in various chemical reactions:
The mechanism of action for 2-Pyrrolidone oxime primarily revolves around its reactivity as an electrophile due to the electron-withdrawing nature of the oxime group. In biological contexts, it has been explored for potential therapeutic properties:
The physical and chemical properties of 2-Pyrrolidone oxime include:
These properties contribute to its utility in various applications, particularly in organic synthesis where solubility plays a crucial role.
2-Pyrrolidone oxime has diverse applications across several scientific domains:
The scientific trajectory of 2-Pyrrolidone Oxime is intrinsically linked to its parent compound, 2-Pyrrolidone (pyrrolidin-2-one), a five-membered γ-lactam first synthesized in 1889 via dehydration of 4-aminobutyric acid (GABA) [4] [9]. Industrial production of 2-Pyrrolidone commenced in the mid-20th century, primarily through the vapor-phase ammonolysis of γ-butyrolactone at elevated temperatures and pressures (250–290°C; 0.4–1.4 MPa) over magnesium silicate catalysts [4] [6]. The oxime derivative—formed by replacing the carbonyl oxygen with a hydroxylimino (=NOH) group—emerged later as an intentional synthetic target, driven by the quest for bioactive heterocyclic intermediates. Its discovery period remains less documented, though its emergence aligns with mid-to-late 20th-century pharmacological explorations of pyrrolidine-based molecules. Early research recognized its utility as a versatile synthon, particularly for accessing functionalized pyrrolidines and spirocyclic systems relevant to drug design [1] [5].
Table 1: Historical Timeline of 2-Pyrrolidone and Derivatives
| Year | Milestone | Significance |
|---|---|---|
| 1889 | Synthesis of 2-Pyrrolidone via GABA dehydration | First chemical characterization of the γ-lactam core [4] |
| 1936 | Industrial ammonolysis of γ-butyrolactone | Scalable production method established [6] |
| Mid-1900s | Emergence of 2-Pyrrolidone derivatives (including oximes) | Focus shifted to pharmacological potential [5] |
| 2020s | Application in synthesizing Autotaxin (ATX) inhibitors | Role in advanced medicinal chemistry confirmed [1] |
Systematic Nomenclature:
Structural Classification:2-Pyrrolidone Oxime belongs to the pyrrolidine-2-one subclass of heterocycles. Its core comprises:
Table 2: Nomenclature and Structural Descriptors
| Classification Aspect | Designation |
|---|---|
| Systematic Name | N-Hydroxypyrrolidin-2-imine |
| Common Synonyms | 2-Pyrrolidone oxime; 2-Pyrrolidinone oxime; γ-Butyrolactam oxime |
| Molecular Formula | C₄H₈N₂O |
| Core Structure | Saturated pyrrolidine ring with oximino group at C2 |
| Isomerism | E/Z isomers possible at oxime functionality |
Key Structural Features:
2-Pyrrolidone Oxime occupies a strategic niche in heterocyclic chemistry for three key reasons:
Table 3: Significance in Heterocyclic Synthesis and Drug Design
| Role | Application Example | Relevance |
|---|---|---|
| Spirocycle Formation | [3+2] Cycloadditions with nitrosoalkenes → Pyrrolo-oxadiazines [1] | Access to 3D-complex scaffolds for CNS/antiviral drugs |
| Ring-Functionalization | Alkylation/O-acylation of oxime → Substituted pyrrolidines | Builds diversity for SAR studies |
| Enzyme Inhibitor Precursor | Intermediate for Autotaxin (ATX) inhibitors (IC₅₀ down to 0.0035 μM) [1] | Target for cancer/anti-fibrotic therapeutics |
| Racetam Synthesis | Key synthon in aniracetam/piracetam analogs [5] [10] | Neuroprotective agents for dementia/epilepsy |
This multifaceted significance underscores its indispensability as a building block in synthetic and medicinal heterocyclic chemistry, bridging simple lactams and complex bioactive architectures.
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1